molecular formula C10H10N2O2 B13240652 5-Amino-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione

5-Amino-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Cat. No.: B13240652
M. Wt: 190.20 g/mol
InChI Key: FUNIIKKYPNOQBY-UHFFFAOYSA-N
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Description

5-Amino-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a heterocyclic compound featuring a tetrahydroisoquinoline backbone fused with two ketone groups (dione) at positions 1 and 3. Key structural features include:

  • Methyl group at position 2: Contributes to steric stabilization and metabolic resistance.
  • Dione moieties: Likely influence electronic properties and receptor binding.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

5-amino-2-methyl-4H-isoquinoline-1,3-dione

InChI

InChI=1S/C10H10N2O2/c1-12-9(13)5-7-6(10(12)14)3-2-4-8(7)11/h2-4H,5,11H2,1H3

InChI Key

FUNIIKKYPNOQBY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2=C(C1=O)C=CC=C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . This reaction leads to the formation of the tetrahydroisoquinoline core, which is then further functionalized to introduce the amino and methyl groups.

Industrial Production Methods

Industrial production methods for this compound often involve the use of multicomponent reactions, which improve atom economy, selectivity, and yield of the product . These methods are designed to be environmentally friendly and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The amino and methyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, tert-butyl hydroperoxide, and various metal catalysts . Reaction conditions typically involve moderate temperatures and pressures to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include quinoline derivatives, dihydro derivatives, and various substituted tetrahydroisoquinolines .

Scientific Research Applications

5-Amino-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Amino-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, leading to the modulation of biochemical pathways involved in disease processes . Its effects are mediated through the binding to specific receptors and the alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight CAS No. Key Features
5-Amino-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione Amino (C5), Methyl (C2) Not explicitly provided High polarity due to NH₂; potential for receptor interactions
5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione Methoxy (C5), Methyl (C2) C₁₁H₁₁NO₃ 205.21 1194702-25-4 Methoxy group increases lipophilicity vs. amino
7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione Bromo (C7), Methyl (C2) Likely C₁₀H₇BrN₂O₂ ~283.08 (est.) 256475-59-9 Bromine enhances electrophilicity; potential for cross-coupling reactions
2-(3-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione 3-Methylphenyl (C2) C₁₆H₁₄N₂O₂ (est.) 266.30 (est.) 106110-70-7 Aromatic substituent enhances hydrophobicity; may impact protein binding
5-Amino-2-methylisoindoline-1,3-dione Amino (C5), Methyl (C2) C₉H₈N₂O₂ 176.17 6274-22-2 Isoindoline backbone (5-membered ring) alters conformational flexibility

Notes:

  • Amino vs.
  • Bromo Substituent : The 7-bromo derivative’s electronegative bromine atom may facilitate nucleophilic substitution reactions, making it a candidate for medicinal chemistry modifications .
  • Isoindoline vs. Tetrahydroisoquinoline: The isoindoline analog (5-membered fused ring) differs in ring size and substitution geometry, which could reduce steric hindrance or alter receptor selectivity .

Pharmacological and Receptor Affinity Insights

Evidence from indolin-dione derivatives (e.g., indolin-2,3-dione) suggests that carbonyl groups significantly influence receptor binding. For example:

  • Sigma (σ) Receptor Affinity: Modifications to the dione scaffold (e.g., adding carbonyl groups) can shift selectivity between σ1 and σ2 receptor subtypes. Indolin-2,3-dione derivatives exhibit high σ2 affinity (Kis2 = 42 nM) but low σ1 affinity, whereas benzoxazinone analogs show σ1 selectivity (Kis1 = 5–30 nM) .
  • Steric and Electronic Effects : The methyl group at position 2 in the target compound may reduce enzymatic degradation, enhancing metabolic stability. Conversely, bulky substituents (e.g., 3-methylphenyl in ) could hinder binding to specific targets .

Biological Activity

5-Amino-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione (often referred to as THIQ derivative) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C10H12N2O2
Molecular Weight: 192.22 g/mol
CAS Number: 118206-31-8

The structure features a tetrahydroisoquinoline core with an amino group and a dione functional group, contributing to its biological properties.

Biological Activities

The biological activities of this compound have been explored in various studies. Key findings include:

Anticancer Activity

Several studies have highlighted the anticancer potential of THIQ derivatives. For instance:

  • Mechanism of Action: THIQs have been shown to induce apoptosis in cancer cells through the activation of caspase pathways and disruption of mitochondrial membrane potential. This results in increased cytochrome c release and subsequent activation of caspases .
  • Case Study: A study involving the treatment of MCF-7 breast cancer cells with THIQ derivatives demonstrated significant cytotoxic effects, with IC50 values indicating potent activity at low concentrations .

Neuroprotective Effects

Research indicates that THIQ compounds may offer neuroprotective benefits:

  • Mechanism: The neuroprotective effects are attributed to their ability to modulate neurotransmitter levels and inhibit neuroinflammatory processes .
  • Case Study: In vitro studies on neuronal cell lines showed that THIQ derivatives could enhance neuronal survival under oxidative stress conditions .

Antimicrobial Activity

The antimicrobial properties of THIQ derivatives have also been documented:

  • Activity Spectrum: Compounds have exhibited activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
  • Case Study: A specific THIQ derivative demonstrated significant inhibition against Staphylococcus aureus with an MIC value indicative of strong antibacterial action .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of THIQ derivatives. Modifications at various positions on the tetrahydroisoquinoline scaffold can enhance potency and selectivity:

Modification PositionEffect on Activity
1-position (Amino group)Enhances anticancer activity
3-position (Dione group)Critical for neuroprotective effects
2-position (Methyl group)Influences lipophilicity and membrane permeability

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